molecular formula C16H14N2OS3 B2986610 4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 796067-52-2

4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2986610
CAS No.: 796067-52-2
M. Wt: 346.48
InChI Key: WBEMGSHYTHCTMY-UHFFFAOYSA-N
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Description

The compound 4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic molecule featuring a fused bicyclic core with sulfur and nitrogen atoms. Its structure includes a 3-methylphenyl substituent at position 4 and a sulfanyl (-SH) group at position 3. Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement .

Properties

IUPAC Name

4-(3-methylphenyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-9-4-2-5-10(8-9)18-14(19)12-11-6-3-7-21-15(11)22-13(12)17-16(18)20/h2,4-5,8H,3,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEMGSHYTHCTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic core. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding to biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Differences References
4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one (Target) 3-Methylphenyl at C4; -SH at C5 C₁₅H₁₃N₂O₁S₃ 357.43 g/mol Reference compound with balanced lipophilicity from methyl group.
4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one 3-Methoxypropyl at C4 C₁₃H₁₆N₂O₂S₃ 328.47 g/mol Increased polarity due to methoxypropyl group; reduced molecular weight.
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one 3-Methoxyphenyl at C4 C₁₆H₁₃N₂O₂S₂ 353.42 g/mol Sulfanylidene (S=) instead of sulfanyl (-SH); single sulfur at C6. Discontinued.
4-(2-Phenylethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one 2-Phenylethyl at C4 C₁₈H₁₈N₂O₁S₂ 342.48 g/mol Bulky phenylethyl group enhances lipophilicity; single sulfur at C7.
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one 3-Hydroxyphenyl at C5 C₁₆H₁₄N₂O₂S 298.35 g/mol Hydroxyl group increases solubility in polar solvents (e.g., DMSO, methanol).
5-[(2,4-Dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one 2,4-Dichlorophenyl at C5; methyl at N11 C₂₀H₁₇Cl₂N₃OS₂ 468.40 g/mol Dichlorophenyl enhances electrophilicity; additional nitrogen at C11.

Structural and Functional Insights

Substituent Effects on Solubility: The 3-hydroxyphenyl analog (C₁₆H₁₄N₂O₂S) exhibits improved solubility in DMSO and methanol due to its polar hydroxyl group, making it more suitable for biological assays . In contrast, the 2-phenylethyl derivative (C₁₈H₁₈N₂O₁S₂) is highly lipophilic, favoring membrane permeability but limiting aqueous solubility .

The dichlorophenyl group in C₂₀H₁₇Cl₂N₃OS₂ introduces strong electron-withdrawing effects, which may enhance interactions with aromatic residues in protein targets .

Similar mechanisms may apply to these tricyclic analogs.

Computational and Experimental Characterization

  • Structural Analysis : SHELX software is widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles .
  • Similarity Metrics : Tanimoto and Dice indices () quantify structural similarity between analogs, aiding in virtual screening and SAR studies .

Biological Activity

The compound 4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₆N₂O₂S₃
  • Molecular Weight : 328.47 g/mol
  • CAS Number : 793716-06-0

The structural complexity of this compound arises from its unique arrangement of sulfur and nitrogen atoms within a tricyclic framework, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(3-Methylphenyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
  • Case Study : A study demonstrated that derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of this compound is particularly noteworthy:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through the activation of caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HCT11610Cell cycle arrest

Anti-inflammatory Effects

Preliminary research suggests that the compound may also exhibit anti-inflammatory properties:

  • Inflammatory Model Studies : In animal models of inflammation, administration of the compound resulted in reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Toxicological Profile

Toxicity assessments indicate that compounds with similar structures can present low acute toxicity but may require further investigation into chronic exposure effects.

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